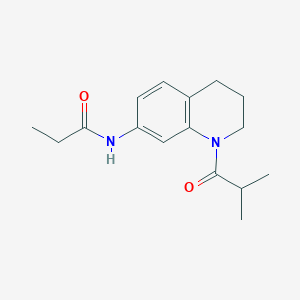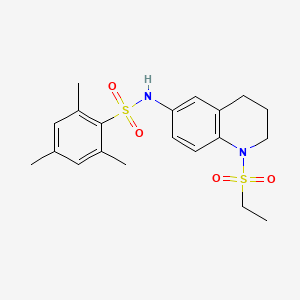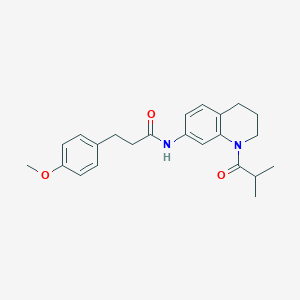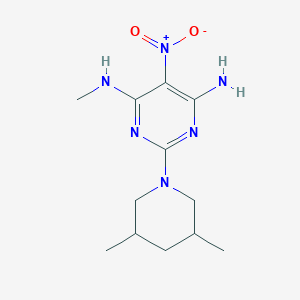![molecular formula C21H19N5O2S B11259784 N-(2,3-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11259784.png)
N-(2,3-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide” is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure with a purine ring system, a phenyl group, and a sulfanyl-acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Ring System: Starting from simple precursors like guanine or adenine, the purine ring can be modified to introduce the necessary functional groups.
Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction to attach the phenyl group to the purine ring.
Formation of the Sulfanyl-Acetamide Linkage: This could be achieved through a nucleophilic substitution reaction where a thiol group reacts with an acetamide precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.
Purification Techniques: Methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the purine ring can be reduced to form alcohols.
Substitution: The phenyl and purine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with purine ring systems are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for its interactions with various biological targets.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Purine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(2,3-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide” would depend on its specific biological target. Generally, compounds with purine rings can interact with enzymes or receptors involved in cellular signaling pathways. The sulfanyl-acetamide linkage might enhance its binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with various biological roles.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
6-Mercaptopurine: An anticancer drug that inhibits purine synthesis.
Uniqueness
What sets “N-(2,3-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide” apart is its unique combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other purine derivatives.
Properties
Molecular Formula |
C21H19N5O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(6-oxo-9-phenyl-1H-purin-8-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H19N5O2S/c1-13-7-6-10-16(14(13)2)24-17(27)11-29-21-25-18-19(22-12-23-20(18)28)26(21)15-8-4-3-5-9-15/h3-10,12H,11H2,1-2H3,(H,24,27)(H,22,23,28) |
InChI Key |
IKLCWWCGDHBINF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(N2C4=CC=CC=C4)N=CNC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-ethoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259719.png)

![3-cyclohexyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11259737.png)

![N-(3-acetylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11259742.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11259761.png)
![1-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11259765.png)
![2-Methyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one](/img/structure/B11259767.png)
![2-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11259781.png)
![3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11259789.png)
![2-Phenoxy-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one](/img/structure/B11259794.png)
